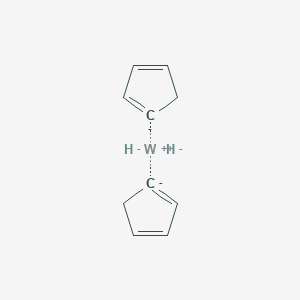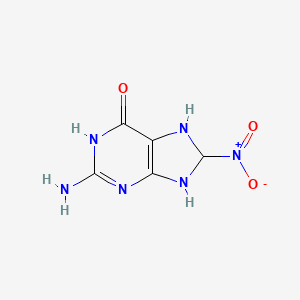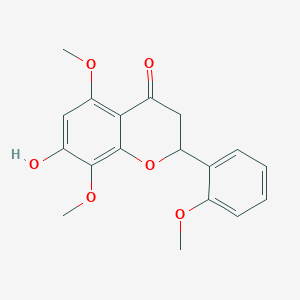
7-Hydroxy-5,8,2'-trimethoxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-5,8,2’-trimethoxyflavanone is a flavonoid compound that belongs to the class of flavanones. It is naturally found in plants such as Scutellaria baicalensis and Scutellaria discolor . This compound is known for its various biological activities and has been the subject of scientific research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5,8,2’-trimethoxyflavanone typically involves the use of starting materials such as flavanone derivatives. One common synthetic route includes the methylation of hydroxyl groups followed by cyclization to form the flavanone structure. The reaction conditions often involve the use of methanol as a solvent and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of 7-Hydroxy-5,8,2’-trimethoxyflavanone may involve large-scale extraction from natural sources like Scutellaria species. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-5,8,2’-trimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and substituted flavanone derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference compound in the study of flavonoid chemistry and synthesis.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and enzyme inhibitory effects.
Medicine: Research has shown its potential in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-5,8,2’-trimethoxyflavanone involves its interaction with various molecular targets and pathways. It inhibits the activity of enzymes such as adenosine 3’,5’-cyclic monophosphate phosphodiesterase, which plays a role in cellular signaling pathways. This inhibition can lead to anti-inflammatory and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hydroxy-2’,5,8-trimethoxyflavanone
- 5,7-Dihydroxy-8,2’,6’-trimethoxyflavone
- 5-Hydroxy-7,8,6’-trimethoxyflavanone-2’-O-β-D-glucuronide
Uniqueness
7-Hydroxy-5,8,2’-trimethoxyflavanone is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its combination of hydroxyl and methoxy groups at specific positions on the flavanone structure differentiates it from other similar compounds .
Propiedades
Fórmula molecular |
C18H18O6 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-15(22-2)9-12(20)17(23-3)18(16)24-14/h4-7,9,14,20H,8H2,1-3H3 |
Clave InChI |
FEIYIVGWSITXPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)

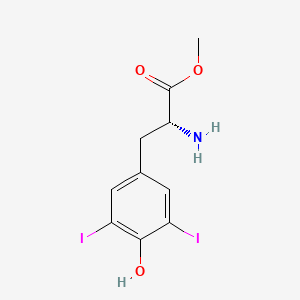
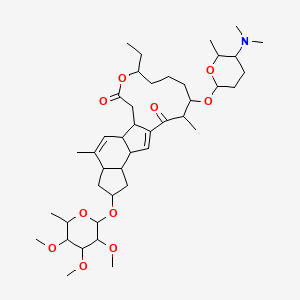
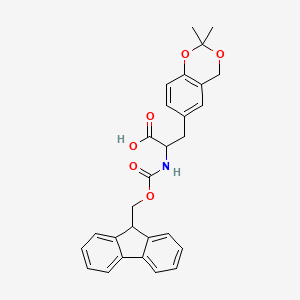
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
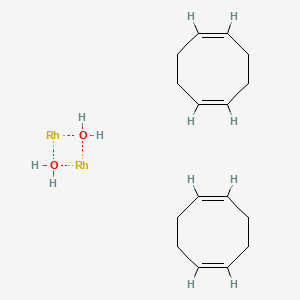
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
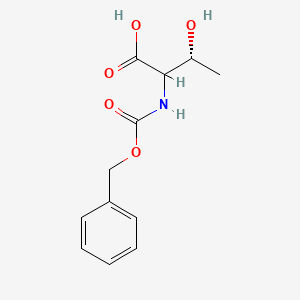
![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)

